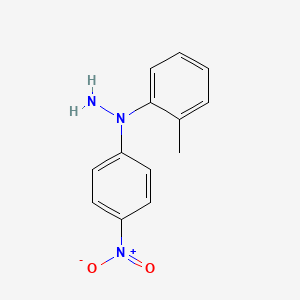
2-Propenoic acid, 2-bromo-, 4-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-bromo-, 4-nitrophenyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to the propenoic acid moiety and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-bromo-, 4-nitrophenyl ester typically involves the esterification of 2-bromo-2-propenoic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can optimize the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-bromo-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-bromo-2-propenoic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Products include substituted propenoic acid derivatives.
Hydrolysis: Products are 2-bromo-2-propenoic acid and 4-nitrophenol.
Reduction: Product is 2-bromo-2-propenoic acid, 4-aminophenyl ester.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-bromo-, 4-nitrophenyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of polymers and copolymers with specific properties.
Biological Studies: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicinal Chemistry: Explored for its role in the development of new pharmaceuticals with potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-bromo-, 4-nitrophenyl ester involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the nitro group are key functional groups that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a bromine atom.
2-Bromo-2-methylpropionic acid: Contains a bromine atom but lacks the nitrophenyl group.
4-Nitrophenyl acetate: Contains a nitrophenyl group but lacks the bromine atom and propenoic acid moiety.
Uniqueness
2-Propenoic acid, 2-bromo-, 4-nitrophenyl ester is unique due to the combination of the bromine atom and the nitrophenyl group, which imparts distinct reactivity and potential applications. The presence of both electron-withdrawing groups enhances its reactivity in various chemical reactions, making it a valuable compound in organic synthesis and materials science.
Propiedades
Número CAS |
114774-75-3 |
|---|---|
Fórmula molecular |
C9H6BrNO4 |
Peso molecular |
272.05 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 2-bromoprop-2-enoate |
InChI |
InChI=1S/C9H6BrNO4/c1-6(10)9(12)15-8-4-2-7(3-5-8)11(13)14/h2-5H,1H2 |
Clave InChI |
ZQDAHADZDOLUAP-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine](/img/structure/B14313395.png)






![N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide](/img/structure/B14313437.png)
![N,N-Bis[(trifluoromethyl)sulfanyl]methanamine](/img/structure/B14313443.png)
![4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine](/img/structure/B14313448.png)
![Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]-](/img/structure/B14313453.png)
![Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester](/img/structure/B14313458.png)

![4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile](/img/structure/B14313460.png)
